molecular formula C20H10N2 B7778241 2-(pyren-1-ylmethylidene)propanedinitrile CAS No. 27287-82-7

2-(pyren-1-ylmethylidene)propanedinitrile

Cat. No.: B7778241
CAS No.: 27287-82-7
M. Wt: 278.3 g/mol
InChI Key: KQRUQVGUIFJRBU-UHFFFAOYSA-N
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Description

2-(Pyren-1-ylmethylidene)propanedinitrile (CAS 27287-82-7) is a high-value fluorescent organic compound with the molecular formula C₂₀H₁₀N₂ and a molecular weight of 278.30 g/mol. This compound features an extended π-conjugation system, characterized by a pyrene moiety linked to a propanedinitrile group, which confers exceptional photophysical properties including strong absorption and emission characteristics and high quantum yield. Its rigid molecular framework contributes to significant thermal and chemical stability, making it a reliable component under diverse experimental conditions. Researchers primarily value this compound for its applications in organic electronics, where it serves as a key building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its strong fluorescent properties also make it an excellent candidate for developing molecular probes and fluorescence labeling applications, enabling highly sensitive detection in various analytical and imaging techniques. The compound's tunable electronic properties allow for customization to meet specific requirements in photochemical and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyren-1-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2/c21-11-13(12-22)10-17-7-6-16-5-4-14-2-1-3-15-8-9-18(17)20(16)19(14)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUQVGUIFJRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302726
Record name (pyren-1-ylmethylene)malononitrile
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Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27287-82-7
Record name NSC153129
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (pyren-1-ylmethylene)malononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and serves as the principal method for synthesizing 2-(pyren-1-ylmethylidene)propanedinitrile. wikipedia.orgorientjchem.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this specific synthesis, pyrene-1-carbaldehyde acts as the carbonyl component and propanedinitrile (malononitrile) provides the active methylene (B1212753) group. organic-chemistry.orgissr-journals.orgresearchgate.net

The efficiency of the Knoevenagel condensation is highly dependent on the optimization of reaction parameters such as the choice of catalyst, solvent, and temperature. rsc.orgnih.govnih.gov While the reaction can sometimes proceed without a catalyst, particularly with highly reactive substrates, the use of a catalyst is common to enhance reaction rates and yields. rsc.org

Weakly basic amines, such as piperidine, are often employed as catalysts. wikipedia.orgyoutube.com The mechanism involves the amine deprotonating the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. orientjchem.orgyoutube.com The resulting intermediate subsequently eliminates a water molecule to yield the final α,β-unsaturated product. wikipedia.org

Researchers have explored various catalytic systems to improve the sustainability and efficiency of the Knoevenagel condensation. These include:

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid catalysts like amino-functionalized frameworks and magnetic nanoparticles have been developed. nih.govresearchgate.net For instance, a copper-based metal-organic framework (MOF) modified with amine functional groups has demonstrated high conversion rates under mild conditions and in short reaction times. nih.gov

Organocatalysts: L-proline has been identified as an effective and environmentally friendly catalyst for Knoevenagel condensations, often used in greener solvents like ethanol. nih.govmdpi.commdpi.com

Catalyst-Free and Water-Mediated Processes: In a push towards greener chemistry, catalyst-free and water-mediated Knoevenagel condensations have been investigated. rsc.org While these methods can be effective, they may require higher temperatures to achieve satisfactory results. rsc.org

The removal of water, a byproduct of the condensation, can shift the reaction equilibrium towards the product, and techniques like azeotropic distillation or the use of molecular sieves are sometimes employed. thermofisher.com

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst Type Examples Advantages Disadvantages
Homogeneous Base Piperidine, Diethylamine High reactivity, mild conditions Difficult to separate from product
Heterogeneous Amine-functionalized MOFs, Magnetic Nanoparticles Easy recovery and recyclability, often environmentally benign May have lower activity than homogeneous catalysts
Organocatalyst L-proline Green, often biodegradable, can induce enantioselectivity May require specific solvent systems

| Catalyst-Free | Heat, Water | Avoids catalyst cost and contamination | Often requires harsh conditions (high temperature) |

The reactivity of the starting materials, pyrene-1-carbaldehyde and propanedinitrile, is central to the success of the synthesis.

Pyrene-1-carbaldehyde: The aldehyde group attached to the electron-rich pyrene (B120774) ring is the electrophilic site in the reaction. The large, aromatic pyrene system can influence the electronic properties and steric accessibility of the carbonyl group.

Propanedinitrile (Malononitrile): Malononitrile (B47326) is a highly reactive C-H acidic compound due to the two strongly electron-withdrawing nitrile groups. issr-journals.orgresearchgate.net This high acidity facilitates the deprotonation of the methylene group by even a weak base, forming a stabilized carbanion that readily acts as a nucleophile. wikipedia.org The unique reactivity of malononitrile makes it a versatile reagent in organic synthesis for producing a wide range of derivatives. issr-journals.orgresearchgate.net

The reaction between various aldehydes and malononitrile has been extensively studied, with aryl aldehydes generally showing high reactivity and leading to good yields of the corresponding benzylidenemalononitrile (B1330407) derivatives. nih.gov

Advanced Functionalization and Derivatization Techniques

Beyond the initial synthesis, the this compound molecule offers multiple sites for further chemical modification, allowing for the creation of a diverse library of compounds with tailored functionalities.

The pyrene core of the molecule is susceptible to various electrophilic substitution and other modification reactions. Controlling the position of these modifications (regioselectivity) is crucial for fine-tuning the properties of the resulting derivatives.

Electrophilic Substitution: The electron-rich nature of the pyrene ring makes it amenable to reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern is directed by the existing substituents and the reaction conditions.

Migration Reactions: A method for preparing 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted precursors has been reported, involving an unexpected 1,2-phosphinyl migration in an AlCl3/NaCl melt. nih.gov This allows access to positions that are otherwise difficult to derivatize. nih.gov

Asymmetric Functionalization: Non-statistical asymmetric functionalization of pyrene at the 4, 5, 9, and 10 positions has been achieved through K-region bromination, opening avenues for chiral pyrene derivatives. rsc.org

Polymerization: Pyrene can undergo regioselective oxidative polymerization when encapsulated within the pores of metal-organic frameworks (MOFs), leading to highly selective polypyrene regioisomers. nih.gov

These modifications can significantly alter the electronic and photophysical properties of the pyrene system, making them suitable for applications in organic electronics and sensor technology. rsc.orgresearchgate.netmdpi.comnih.gov

The malononitrile-derived portion of the molecule also presents opportunities for structural diversification. The dicyanovinyl group is a potent electron acceptor and can participate in various chemical transformations.

Cyclization Reactions: The reactive nature of the malononitrile moiety allows it to be a key component in the synthesis of various heterocyclic compounds. issr-journals.orgresearchgate.net For instance, benzylidenemalononitrile derivatives can serve as precursors for heterocycles with potential biological activity. researchgate.net

Addition Reactions: The electron-deficient double bond in the this compound is susceptible to nucleophilic addition reactions, such as the Michael addition. nih.gov

Click Chemistry: The malononitrile unit can be functionalized with groups amenable to "click" chemistry, such as azides or alkynes, allowing for the straightforward attachment of other molecular fragments. acs.org For example, a malononitrile derivative can be reacted with an azide-containing compound to form a triazole linkage. acs.org

Table 2: Examples of Malononitrile Derivatization Reactions

Reaction Type Reagents Product Type
Cyclization With various dinucleophiles Heterocyclic compounds (e.g., pyridines, pyrans) nih.gov
Michael Addition Nucleophiles (e.g., thiols, amines) Adducts with new C-Nu bonds

| Click Chemistry | Azides, Alkynes | Triazole-linked conjugates acs.org |

Stereochemical Control in Compound Synthesis

Controlling the stereochemistry during the synthesis of chiral molecules is a significant challenge in organic chemistry. While this compound itself is achiral, the introduction of chiral centers or elements of axial chirality (atropisomerism) into its derivatives is an area of interest.

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that are non-superimposable. nih.gov This can be intentionally engineered into molecules to restrict their conformations, which can have significant effects on their biological activity and material properties. nih.gov

In the context of pyrene derivatives, the introduction of bulky substituents could potentially lead to restricted rotation and the formation of atropisomers. For example, the synthesis of asymmetrically functionalized pyrenes has been reported, which could be precursors to atropisomeric systems. rsc.org

Furthermore, stereochemical control is highly relevant in the synthesis of derivatives where the malononitrile part is incorporated into a chiral heterocyclic ring. One-pot photoenzymatic methods have been developed for the synthesis of β-chiral malononitrile derivatives with excellent enantioselectivity, demonstrating the potential for creating optically active compounds from malononitrile-based starting materials. rsc.org

Photophysical Phenomena and Spectroscopy

Electronic Absorption and Emission Characteristics

The electronic absorption spectrum of pyrene (B120774) derivatives is typically characterized by strong absorption bands in the ultraviolet and visible regions. osti.gov For compounds with a D-π-A structure, these spectra often feature two main sets of absorption bands. osti.gov The higher-energy bands are generally assigned to the π-π* transitions within the extended π-conjugated system of the pyrene core and the aryl groups. osti.gov A lower-energy absorption band, which is sensitive to the electronic nature of the substituents, is often attributed to an intramolecular charge transfer (ICT) transition from the donor moiety (pyrene) to the acceptor moiety (propanedinitrile). osti.gov

The emission properties of such pyrene derivatives are highly tunable. By modifying the donor and acceptor groups, the emission color can be varied across the visible spectrum, from deep blue to yellow. osti.gov The emission of 2-(pyren-1-ylmethylidene)propanedinitrile is expected to be significantly red-shifted compared to unsubstituted pyrene due to the stabilization of the excited state by the electron-withdrawing propanedinitrile group.

Compound TypeTypical Absorption Range (nm)Typical Emission Range (nm)Transition Assignments
Asymmetric D-A Pyrene Derivatives297–338 and 386–391429–567High Energy: π-π*; Low Energy: ICT

The presence of both a strong electron donor (pyrene) and an acceptor (propanedinitrile) facilitates the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. researchsquare.com In the ground state, the molecule has a certain electron distribution, but upon absorbing a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the pyrene donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the propanedinitrile acceptor. researchsquare.com

This charge separation in the excited state results in a large dipole moment, which is a key characteristic of an ICT state. mdpi.com Spectroscopically, the ICT state is evidenced by a broad, structureless, and significantly red-shifted emission band, particularly in polar solvents. researchsquare.com In some cases, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. researchsquare.com This involves a conformational change (twisting) in the excited state to achieve a more charge-separated state with minimal orbital overlap between the donor and acceptor, further stabilizing the ICT state. researchsquare.com

A hallmark of compounds with strong ICT character is solvatochromism, where the position, shape, and intensity of the absorption and emission bands are highly dependent on the polarity of the solvent. researchsquare.com As solvent polarity increases, the large dipole moment of the ICT excited state is better stabilized by the surrounding solvent molecules. This stabilization lowers the energy of the ICT state, leading to a progressive red-shift (bathochromic shift) in the fluorescence emission spectrum. researchsquare.com

The absorption spectra may also show some solvent dependence, but it is typically less pronounced than the emission solvatochromism. researchsquare.com The significant red-shift in emission with increasing solvent polarity is a strong indicator of the charge-transfer nature of the lowest excited singlet state. researchsquare.comrsc.org For instance, in nonpolar solvents like hexane (B92381) or cyclohexane, a more locally excited (LE) state resembling the pyrene fluorescence might be observed, while in polar solvents like acetonitrile, the emission is dominated by the ICT band. researchsquare.comrsc.org

Solvent PolarityEffect on Absorption SpectraEffect on Emission SpectraReason
IncreasingSlight red-shiftSignificant red-shift and broadeningStabilization of the polar ICT excited state

Excited State Dynamics and Relaxation Pathways

In dyads or more complex systems where the pyrene unit is linked to another photoactive moiety, photoinduced electron transfer (PET) can be a significant deactivation pathway for the excited state. rsc.org If there is a suitable electron acceptor appended to the pyrene derivative, excitation of the pyrene can lead to an electron being transferred to the acceptor, quenching the pyrene fluorescence. rsc.org The efficiency of PET is dependent on the thermodynamic driving force and the electronic coupling between the donor and acceptor. rsc.org

While many pyrene derivatives are highly fluorescent, chemical modification can enhance the rate of intersystem crossing (ISC), the process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). rsc.org The introduction of certain functional groups, such as carbonyls, or the presence of heavy atoms can promote ISC. rsc.orgrsc.org Once populated, the triplet state can decay back to the ground state via phosphorescence (radiative) or non-radiative decay. The triplet state is typically much longer-lived than the singlet state. rsc.org In some pyrene systems, high triplet quantum yields can be achieved, making them suitable for applications that rely on triplet-state photochemistry. rsc.org

Aggregation-Induced Emission (AIE) Properties

Many traditional fluorophores, including pyrene itself, suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or quenched in the solid state or in aggregated forms due to strong intermolecular π-π stacking. nih.gov However, by strategically designing the molecular structure, it is possible to achieve the opposite effect, known as aggregation-induced emission (AIE). nih.govnih.gov

AIE-active molecules are typically weakly emissive when dissolved as single molecules in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. rsc.org In solution, the excited state energy can be dissipated non-radiatively through molecular motions like rotations or vibrations. In the aggregate state, these non-radiative decay pathways are blocked, forcing the molecule to release its energy radiatively, thus "turning on" the fluorescence. rsc.org Pyrene derivatives attached to groups like tetraphenylethene or even simple benzyl (B1604629) groups have been shown to exhibit AIE. rsc.org Given its structure, which allows for potential rotational freedom, this compound could exhibit AIE characteristics, where aggregation would lead to enhanced emission. nih.govrsc.org The fluorescence intensity of such compounds can increase dramatically in mixtures of good and poor solvents (e.g., THF/water) as aggregates begin to form. nih.gov

Exciplex and Excimer Formation in Pyrene Derivatives

Pyrene and its derivatives are renowned for their ability to form excited-state complexes known as excimers and exciplexes. nih.gov

An excimer (excited-state dimer) is formed when an excited molecule interacts with an identical ground-state molecule. nih.gov Pyrene excimers are characterized by a broad, structureless, and significantly red-shifted emission band typically appearing around 480-500 nm, which is distinct from the structured, blue fluorescence (around 370-400 nm) of the pyrene monomer. researchgate.net The formation of an excimer requires a specific co-planar arrangement where the pyrene rings of two molecules are in close proximity (π-stacked). rsc.orgnih.gov In the aggregated state of this compound, the molecular packing can facilitate such arrangements, potentially leading to excimer emission. rsc.org

An exciplex (excited-state complex) is formed from the association of two different molecules, one acting as an electron donor and the other as an electron acceptor, when one of them is in an excited state. rsc.org In the context of pyrene derivatives, the pyrene moiety can act as an electron donor. If it interacts with a suitable electron acceptor in the excited state, an exciplex with its own characteristic emission spectrum can form. For this compound itself, intramolecular charge transfer between the electron-rich pyrene and the electron-deficient malononitrile (B47326) group is a key feature, and intermolecular exciplexes could potentially form in the presence of other distinct molecular species. rsc.org

The suppression or promotion of excimer formation is highly dependent on the molecular structure and crystal packing. rsc.orgnih.gov While strong π-π interactions are necessary, excessive overlap can sometimes lead to non-emissive states, whereas controlled aggregation can lead to highly efficient excimer emission. rsc.org

Theoretical and Computational Chemistry Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are pivotal for understanding the ground-state electronic structure of 2-(pyren-1-ylmethylidene)propanedinitrile. This molecule is characterized by a donor-π-acceptor (D-π-A) architecture, where the electron-rich pyrene (B120774) moiety serves as the donor, the dinitrile group acts as the acceptor, and the methylidene bridge facilitates electronic communication. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to optimize the molecular geometry and analyze the distribution and energy of its molecular orbitals.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining the electronic and optical properties of the molecule.

In this compound, the HOMO is predominantly localized on the electron-donating pyrene unit, which is characteristic of its π-electron system. Conversely, the LUMO is primarily centered on the electron-accepting propanedinitrile group and the adjacent vinyl linkage. This spatial separation of the HOMO and LUMO is a clear indicator of the molecule's strong intramolecular charge transfer (ICT) potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap is associated with easier electronic excitation and typically results in a red-shift in the absorption spectrum. Computational studies have quantified these energy levels, providing a theoretical basis for the molecule's observed photophysical behavior.

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterCalculated Value (eV)Description
EHOMO -5.91Energy of the Highest Occupied Molecular Orbital, localized on the pyrene donor.
ELUMO -2.96Energy of the Lowest Unoccupied Molecular Orbital, localized on the dinitrile acceptor.
ΔE (Gap) 2.95The energy difference between the LUMO and HOMO levels.

The D-π-A structure of this compound leads to a significant polarization of its electronic charge. The pyrene unit carries a partial positive charge (δ+), while the propanedinitrile group bears a partial negative charge (δ-). This charge separation results in a substantial ground-state dipole moment (μg). DFT calculations can quantify this dipole moment, which is a vector quantity indicating the magnitude and direction of charge asymmetry. The calculated ground-state dipole moment for a similar pyrene-dicyanovinyl derivative has been reported to be around 8.87 Debye, highlighting the significant charge polarization inherent in the molecule.

Upon photoexcitation, the molecule transitions to an excited state where the charge separation is even more pronounced, leading to a much larger excited-state dipole moment (μe). This change in dipole moment upon excitation is fundamental to the molecule's function in various applications, including as a sensor, as it dictates its interaction with the surrounding environment.

Excited State Calculations using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules. It allows for the prediction of electronic absorption and emission spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax) corresponding to the lowest energy electronic transition. For this compound, this transition corresponds to the promotion of an electron from the HOMO to the LUMO. The calculated absorption maximum for this molecule is predicted to be in the visible region of the spectrum. For instance, TD-DFT calculations at the B3LYP/6-31G(d) level of theory predict an absorption maximum (λabs) of approximately 426 nm. These theoretical predictions are generally in good agreement with experimental data obtained from UV-Vis spectroscopy, validating the computational approach.

Table 2: Predicted Photophysical Properties

ParameterPredicted ValueMethod
Absorption Maximum (λabs) 426 nmTD-DFT (B3LYP/6-31G(d))
Major Transition HOMO → LUMOTD-DFT
Oscillator Strength (f) 1.1449TD-DFT

Analysis of the orbitals involved in an electronic transition is essential for its characterization. For this compound, the lowest energy absorption band is overwhelmingly characterized as a π→π* transition with strong intramolecular charge transfer (ICT) character.

The transition involves the promotion of an electron from the HOMO, which has π character and is located on the pyrene ring, to the LUMO, which also has π* character and is located on the dicyanovinyl acceptor moiety. This HOMO→LUMO transition effectively moves electron density from the donor part of the molecule to the acceptor part, confirming its assignment as an ICT transition. The high oscillator strength (f > 1) calculated for this transition indicates that it is a strongly allowed electronic transition, which accounts for the intense absorption band observed experimentally.

Molecular Dynamics Simulations for Aggregation Behavior

While DFT and TD-DFT are powerful for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the intermolecular interactions and collective behaviors of many molecules, such as aggregation. For molecules like this compound, which contain large, flat pyrene units, π-π stacking is a dominant intermolecular force that can lead to the formation of aggregates in solution or the solid state.

MD simulations can model the dynamic process of how individual molecules come together, orient themselves to maximize favorable interactions (like π-π stacking and dipole-dipole interactions), and form stable aggregates. These simulations provide insight into the structure of the resulting aggregates (e.g., J-aggregates or H-aggregates), which profoundly influences the material's bulk photophysical properties. For instance, aggregation can lead to significant shifts in the absorption and emission spectra, a phenomenon known as aggregation-caused color change, which is critical for sensing applications. While specific MD simulation studies exclusively on this compound are not broadly documented, the principles derived from simulations of similar pyrene-based D-π-A systems are directly applicable.

Reaction Mechanism Studies and Energetic Profiles

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. quora.comwikipedia.org In the case of this compound, the reactants are pyrene-1-carbaldehyde and malononitrile (B47326). mdpi.com

The reaction mechanism can be described in the following steps, often catalyzed by a weak base such as an amine (e.g., piperidine): wikipedia.orgyoutube.com

Deprotonation of the Active Methylene Compound: The basic catalyst removes a proton from the central carbon atom of malononitrile. The presence of two electron-withdrawing nitrile groups makes the methylene protons of malononitrile particularly acidic, facilitating the formation of a stable carbanion (enolate). nih.gov

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyrene-1-carbaldehyde. This results in the formation of a tetrahedral intermediate.

Protonation: The intermediate alkoxide is protonated, typically by the conjugate acid of the amine catalyst, to form a β-hydroxy dinitrile adduct.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the β-hydroxy dinitrile. This step is often facilitated by the basic catalyst and leads to the formation of the final product, this compound, which features a new carbon-carbon double bond. The extensive conjugation of the pyrene ring with the dinitrile acceptor group provides the thermodynamic driving force for this elimination step.

While detailed energetic profiles and transition state calculations for the specific reaction to form this compound are not extensively documented in publicly available literature, computational studies on similar D-π-A (Donor-π-Acceptor) pyrene-based dyes have been conducted. nih.gov These studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), focus on the electronic and photophysical properties of the final molecule rather than the reaction pathway itself. nih.govacs.org Such computational analyses are crucial for understanding the intramolecular charge transfer (ICT) characteristics, which are fundamental to the applications of these materials in areas like dye-sensitized solar cells. nih.gov

The general energetic landscape of the Knoevenagel condensation is well-understood. The initial deprotonation is typically a low-barrier process due to the acidity of the active methylene compound. The nucleophilic attack is often the rate-determining step, and the final dehydration is usually irreversible and energetically favorable, driving the reaction to completion.

For a more precise quantitative understanding of the reaction mechanism for this compound, dedicated computational studies would be required to model the reaction coordinates and calculate the activation energies for each step. Such studies would provide valuable insights into the reaction kinetics and help in optimizing the reaction conditions.

Advanced Materials Applications in Organic Electronics and Photonics

Organic Light-Emitting Diodes (OLEDs)

A comprehensive review of scientific literature did not yield specific research data on the application of 2-(pyren-1-ylmethylidene)propanedinitrile within OLEDs. While pyrene (B120774) derivatives are widely studied for their emissive and charge-transport properties in organic electronics, research focusing explicitly on this compound is not available in the searched databases. researchgate.netuky.edu

There is no available research detailing the emitter characteristics, such as electroluminescence spectra, quantum yield, or Commission Internationale de l'Eclairage (CIE) coordinates for this compound. Consequently, information regarding its potential for color tuning in OLED applications could not be found.

Specific data concerning the hole or electron transport mobility and energy levels (HOMO/LUMO) of this compound as a charge transport material in OLEDs are not present in the available literature. Studies on other pyrene-based molecules show that the pyrene moiety can facilitate charge transport, but these findings cannot be directly attributed to the specific compound . researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Direct experimental application of this compound in OPVs or DSSCs has not been reported in the reviewed literature. However, theoretical studies on closely related derivatives provide insight into the potential photovoltaic properties of this structural class.

A computational study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) investigated the properties of several isomers of a closely related derivative, 2-((diphenylamino)pyren-1-yl)methylene)malononitrile . researchgate.net This molecule differs by the addition of a diphenylamino group to the pyrene core. The findings for this derivative offer a theoretical perspective on how the pyrene-malononitrile structure might function in a photovoltaic context. researchgate.net

For the derivative 2-((diphenylamino)pyren-1-yl)methylene)malononitrile, theoretical calculations predicted strong light absorption characteristics. researchgate.net The calculated absorption spectra showed a significant red-shift, with absorption maxima (λmax) extending into the visible region (542 nm to 779 nm depending on the isomer), which is a desirable feature for light-harvesting materials in solar cells. researchgate.net The low calculated excitation energy further suggests potential for high-performance organic solar cells. researchgate.net However, no experimental data on the light-harvesting efficiency (LHE) of this compound itself is available.

The theoretical study of 2-((diphenylamino)pyren-1-yl)methylene)malononitrile provides calculated values for its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy levels of these orbitals are crucial for determining the efficiency of charge separation and injection into an acceptor material like PCBM or a semiconductor like TiO2. The calculated open-circuit voltage (Voc), a key parameter related to charge recombination, varied from 0.97 eV to 1.42 eV depending on the isomer and the acceptor material considered (TiO2 or PCBM). researchgate.net These theoretical results for a related derivative suggest that the pyrene-malononitrile scaffold could have suitable electronic properties for efficient charge separation, though no experimental data for this compound exists to confirm this. researchgate.net

Due to the absence of experimental data for this compound, no data tables can be generated.

Organic Field-Effect Transistors (OFETs)

Influence of Molecular Structure on Charge Carrier Mobility.researchgate.net

The efficacy of organic semiconducting materials in electronic devices is fundamentally linked to their ability to transport electrical charges, a property quantified by charge carrier mobility. In the case of this compound, the molecular architecture is intentionally designed to promote efficient charge transport. The structure's influence stems from several key features inherent to its pyrene and propanedinitrile components.

Modification of the pyrene ring at different positions allows for control over the molecular architecture and, consequently, the molecular packing. epa.govresearchgate.net In this compound, the pyrene unit acts as a strong electron donor. It is linked via a vinyl bridge to the propanedinitrile group, which is a potent electron acceptor. This donor-acceptor (D-A) configuration creates a molecule with a significant dipole moment, which can influence the crystal packing and energy levels of the material.

The planarity of the molecule is a critical factor. A planar structure, facilitated by the pyrene core and the double bond of the methylidene bridge, promotes close π-π stacking in the solid state. epa.gov This ordered stacking creates pathways for charge carriers to hop between molecules. However, the substituents can also introduce steric hindrance, which can affect the degree of planarity and the intermolecular distance. The interplay between the attractive forces of π-π stacking and steric effects, influenced by groups attached to the pyrene core, ultimately controls the solid-state morphology and charge carrier mobility. rsc.org For instance, the performance of optoelectronic devices built from such molecules is critically dependent on these stacking properties. rsc.org

Detailed research findings on analogous donor-acceptor systems have shown that strategic structural modifications can significantly enhance charge carrier mobility. For example, altering side chains on similar fused aromatic polymer backbones has been shown to improve hole mobility by orders of magnitude. nih.gov While specific mobility values for this compound are not detailed in the provided context, the inherent properties of its constituent parts strongly suggest its potential as an effective charge-transporting material.

Table 1: Factors in Molecular Structure Influencing Charge Carrier Mobility

Structural FeatureInfluence on Charge Carrier Mobility
Pyrene Core Large, planar π-system facilitates intermolecular orbital overlap and charge transport. epa.gov
Dicyanovinyl Group Strong electron-accepting nature creates a donor-acceptor structure, influencing energy levels and molecular packing.
Molecular Planarity Promotes close π-π stacking, creating efficient pathways for charge hopping. epa.govrsc.org
Substitution Pattern Allows for fine-tuning of molecular architecture, packing, and electronic properties. researchgate.net

Nonlinear Optical (NLO) Materials.researchgate.net

Materials with strong nonlinear optical (NLO) properties are vital for applications in photonics, including optical limiting, all-optical switching, and data storage. Organic molecules featuring a donor-π-acceptor (D-π-A) framework are particularly promising candidates for NLO applications due to their large molecular hyperpolarizabilities. The compound this compound fits this design paradigm perfectly, with the electron-rich pyrene serving as the donor, the dicyanovinylidene group as the acceptor, and the methylidene bridge as the π-conjugated linker.

The significant intramolecular charge transfer (ICT) from the pyrene donor to the propanedinitrile acceptor upon photoexcitation is the primary origin of the NLO response in this type of molecule. This ICT leads to a large change in the molecule's dipole moment, which is a prerequisite for high second- and third-order optical nonlinearities. Pyrene derivatives, in general, are notable for their NLO activity, combining strong fluorescence, high chemical stability, and excellent electronic properties. epa.gov

Research on pyrene derivatives with similar D-π-A structures has provided detailed insights into their NLO behavior. Studies using the Z-scan technique at a wavelength of 532 nm have demonstrated that such compounds exhibit reverse saturable absorption (RSA). RSA is a phenomenon where the material's absorption increases with increasing laser intensity, which is a desirable property for optical limiting applications that protect sensitive optical sensors from high-intensity laser damage. The mechanism behind this RSA is identified as two-photon absorption (TPA) followed by excited-state absorption (TPA-ESA).

Furthermore, these materials have been shown to exhibit third-harmonic generation (THG), a third-order NLO process where three photons of the same frequency interact with the material to generate a single photon with three times the frequency. For instance, when tested with a 1550 nm laser, a sharp emission peak at 517 nm, corresponding to one-third of the incident wavelength, confirms the THG characteristics. The presence of a large π-conjugated system is fundamental to this strong third-order NLO response. The combination of these NLO properties makes this compound and related compounds highly suitable for advanced photonic devices like all-optical switches.

Table 2: Nonlinear Optical Properties of Structurally Related Pyrene Derivatives.

NLO PhenomenonDescriptionUnderlying MechanismPotential Application
Reverse Saturable Absorption (RSA) Absorption increases with higher incident light intensity.Two-Photon Absorption-Induced Excited State Absorption (TPA-ESA).Optical Limiting.
Third-Harmonic Generation (THG) Generation of light with three times the incident frequency.Interaction of intense laser light with the large π-conjugated system.All-Optical Switching, Optical Data Storage.

Chemoresponsive Systems and Sensing Applications

Design Principles for Fluorescent Chemosensors

Fluorescent chemosensors are molecules that translate a chemical recognition event into a change in their fluorescence properties. The fundamental design of these sensors, including those based on 2-(pyren-1-ylmethylidene)propanedinitrile, involves two key components: a signaling unit (fluorophore) and a recognition unit (receptor or reactive site). researchgate.net The pyrene (B120774) moiety serves as the core fluorophore, known for its high fluorescence quantum yield, long fluorescence lifetime, and characteristic monomer and excimer emissions. researchgate.net The dicyanovinyl group, an electron-withdrawing group, is attached to the pyrene fluorophore and acts as the recognition and reactive site.

The primary design principles for chemosensors utilizing this compound revolve around modulating the electronic communication between the pyrene fluorophore and the recognition site. Key mechanisms include:

Intramolecular Charge Transfer (ICT): The ground state of this compound features charge transfer from the electron-rich pyrene donor to the electron-deficient dicyanovinyl acceptor. The interaction with an analyte can alter the efficiency of this ICT process, leading to a shift in the emission wavelength and a change in fluorescence intensity. researchgate.net

Photoinduced Electron Transfer (PET): In some sensor designs, a receptor unit can quench the fluorescence of the pyrene fluorophore through a PET process. researchgate.net When the receptor binds to a target analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. rsc.orgresearchgate.net

Chemical Reaction-Based Sensing (Chemodosimeters): The compound can be designed to undergo a specific and irreversible chemical reaction with the analyte. rsc.org This reaction transforms the sensor molecule into a new species with distinct photophysical properties, often resulting in a highly selective and sensitive response. nih.gov The nucleophilic addition to the electron-poor carbon-carbon double bond of the dicyanovinyl group is a common reaction mechanism. nih.gov

These principles allow for the rational design of sensors that can be highly sensitive and selective, providing either a "turn-off," "turn-on," or ratiometric signal upon analyte detection. researchgate.net Ratiometric sensing, which compares the fluorescence intensity at two different wavelengths, is particularly advantageous as it provides a built-in correction for environmental effects and instrumental variations. nih.govrsc.org

Selective Detection of Specific Analytes

The electrophilic nature of the carbon-carbon double bond in this compound, conferred by the two cyano groups, makes it an excellent target for nucleophilic analytes. This reactivity has been harnessed for the selective detection of environmentally and biologically significant molecules like hydrazine (B178648) and hydrogen sulfide (B99878). nih.gov

This compound, referred to as PMM in some studies, has been demonstrated as an effective sensor for hydrazine (N₂H₄). nih.gov The detection mechanism is based on a chemical reaction where hydrazine acts as a nucleophile.

The sensing process involves a 1,4-addition reaction of hydrazine with the PMM molecule. This reaction is followed by the formation of the corresponding azine, a new compound designated as Py-Az. nih.gov This transformation leads to a significant change in the electronic structure and, consequently, the fluorescence properties. The reaction results in a ratiometric fluorescence response, characterized by the decrease of the original emission peak of PMM at 540 nm and the appearance of a new, strong emission peak at 458 nm corresponding to the Py-Az product. nih.gov This distinct ratiometric signal allows for the quantitative determination of hydrazine. The probe has shown high selectivity for hydrazine over various other common amine-containing species and metal ions. rsc.org Furthermore, its utility has been demonstrated in practical applications, including the detection of hydrazine in both water and soil samples, as well as in the vapor phase. rsc.orgnih.gov

Table 1: Fluorescence Response of this compound to Hydrazine An interactive data table should be generated here.

Property Before Hydrazine Addition After Hydrazine Addition
Emission Peak 540 nm 458 nm (new peak appears)
Fluorescence Intensity at 540 nm High Decreases
Fluorescence Intensity at 458 nm None Increases
Sensing Type Ratiometric Ratiometric

| Reaction Product | N/A | Py-Az (azine) |

Data sourced from a study on a pyrene-based fluorescent sensor. nih.gov

The same parent compound, this compound (PMM), can also be used to detect hydrogen sulfide (H₂S). nih.gov Although H₂S is also a nucleophile, its reaction with PMM follows a different pathway compared to hydrazine, allowing for the discrimination between the two analytes. nih.gov

The detection mechanism for H₂S also involves a 1,4-addition reaction. However, the resulting product is different from the one formed with hydrazine and possesses a distinct emission profile. nih.gov The addition of H₂S to a solution of PMM causes a ratiometric change in the fluorescence spectrum. Specifically, the emission intensity at 540 nm decreases, while the characteristic monomer emission of the pyrene unit increases. nih.gov This response enables the selective and quantitative detection of H₂S. The probe has been successfully applied to quantify H₂S in solution and even in complex biological samples like human blood serum. nih.gov

Table 2: Comparative Sensing of Hydrazine and Hydrogen Sulfide An interactive data table should be generated here.

Analyte Reaction Pathway Emission Change Resulting Product
Hydrazine (N₂H₄) 1,4-addition followed by azine formation Ratiometric: Decrease at 540 nm, new peak at 458 nm Py-Az

| Hydrogen Sulfide (H₂S) | 1,4-addition | Ratiometric: Decrease at 540 nm, increase in pyrene monomer emission | Different adduct |

Data sourced from a study on the discrimination and estimation of hydrazine and hydrogen sulfide. nih.gov

Anion Recognition and Sensing

The principles of chemosensing using pyrene-dicyanovinyl systems can be extended to the detection of anions, such as cyanide (CN⁻). While direct reaction with this compound is one possibility, a more common and effective strategy is the displacement assay. researchgate.net

In a typical displacement assay, the pyrene-based molecule is first complexed with a metal ion, such as copper(II) (Cu²⁺). This complexation often leads to the quenching of the pyrene fluorescence through a PET mechanism, creating an "off" state. researchgate.net Cyanide has a very strong affinity for copper ions. When cyanide is introduced to the solution containing the pyrene-Cu²⁺ complex, it preferentially binds to the Cu²⁺, displacing the pyrene sensor. researchgate.net This displacement disrupts the PET quenching mechanism, restoring the fluorescence of the pyrene molecule and resulting in a "turn-on" signal. researchgate.net This method provides high selectivity for cyanide over other anions that have a weaker affinity for the metal ion. researchgate.net The detection limit for cyanide using such systems can reach the micromolar range. researchgate.net Similar displacement mechanisms have been employed for detecting other anions like the bifluoride ion (HF₂⁻) using related sensor-metal complexes. nih.gov

pH-Responsive Optical Behavior

The optical and photophysical properties of molecules containing nitrogen atoms, such as this compound, can be sensitive to changes in pH. nih.govrsc.org The nitrogen atoms in the cyano groups are potential sites for protonation under acidic conditions.

While specific studies on the pH response of this compound are not extensively detailed in the provided context, the general principles of pH-responsive fluorescent molecules can be applied. Protonation or deprotonation of functional groups on a fluorophore or an associated receptor can significantly alter the electronic properties of the molecule. mdpi.comnih.gov For instance, protonating the cyano nitrogens would increase their electron-withdrawing capacity, which could modify the intramolecular charge transfer (ICT) characteristics of the molecule and lead to a shift in the absorption and emission spectra. researchgate.net This change in fluorescence in response to pH allows the molecule to act as a pH sensor. nih.gov The pH range over which the optical properties change is determined by the pKa of the protonatable groups. For many responsive polymers and molecules, these changes are reversible and can be cycled by adjusting the pH of the medium. nih.govrsc.org

Bioimaging and Fluorescent Probes (Methodological Aspects Only)

The intrinsic fluorescence of the pyrene unit makes this compound and its derivatives promising candidates for use as fluorescent probes in bioimaging. researchgate.net The methodological aspect of their use involves introducing the probe into a biological environment, such as living cells, and monitoring its fluorescence to detect specific analytes or changes in the cellular environment.

Methodologically, these probes are employed with techniques like confocal fluorescence microscopy. rsc.org This allows for the visualization of the probe's distribution within the cell and the spatial and temporal changes in fluorescence intensity or wavelength in response to a target analyte. For example, pyrene-based probes have been successfully used to detect metal ions like Cu²⁺ and analytes such as hydrazine within various cell lines, including HeLa, RAW264.7, and Vero cells. rsc.orgrsc.orgmdpi.com

The key methodological considerations for using such probes in bioimaging include:

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Low Cytotoxicity: The probe should not be harmful to the cells at the concentrations required for imaging. researchgate.netmdpi.com

Photostability: The probe must be resistant to photobleaching under the prolonged light exposure required for microscopy. researchgate.net

Selective Response: The probe must exhibit a selective fluorescent response to the target analyte with minimal interference from the complex intracellular matrix. rsc.orgrsc.org

The application often involves incubating the cells with the probe for a specific period, followed by washing to remove any excess probe. The cells are then imaged, and in some cases, subsequently treated with the analyte of interest to observe the induced fluorescence changes in real-time. mdpi.com

Future Directions and Research Outlook

Rational Design of Novel Pyrene-Malononitrile Conjugates with Tailored Properties

The rational design of new pyrene-malononitrile conjugates is a key frontier for advancing their application. This approach involves the strategic modification of the molecular structure to fine-tune its electronic, optical, and material properties. By introducing different functional groups at various positions on the pyrene (B120774) core, researchers can systematically alter the molecule's characteristics to meet the demands of specific applications. mdpi.com

Key strategies in rational design include:

Modulating Donor-Acceptor Strength: The fundamental properties of pyrene-malononitrile derivatives are governed by the intramolecular charge transfer (ICT) between the electron-rich pyrene and the electron-deficient malononitrile (B47326) moiety. acs.org Attaching additional electron-donating or electron-withdrawing groups to the pyrene ring can precisely control the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the absorption and emission wavelengths. acs.orgacs.org

Enhancing Solubility and Processability: The introduction of alkyl chains or other bulky side groups can improve the solubility of these compounds in common organic solvents, which is crucial for solution-based processing and device fabrication. researchgate.net

Controlling Intermolecular Interactions: The planarity of the pyrene core promotes strong π-π stacking interactions. mdpi.com Strategic placement of bulky substituents can hinder this aggregation, which is often desirable for achieving high fluorescence quantum yields in the solid state by preventing aggregation-caused quenching. ingentaconnect.com Conversely, designing molecules that favor specific packing arrangements can be exploited in applications like organic field-effect transistors (OFETs). researchgate.net

Recent research has demonstrated the successful application of these design principles. For instance, the synthesis of pyrene derivatives with bulky side groups has led to materials with efficient blue emission in organic light-emitting diodes (OLEDs) by preventing excimer formation. ingentaconnect.com Similarly, functionalizing pyrene with thienyl groups has been shown to modulate photophysical properties based on the substitution pattern. researchgate.netnih.gov

Structural ModificationTarget PropertyRationalePotential Application
Addition of electron-donating groups (e.g., -OMe, -N(CH₃)₂) to the pyrene coreRed-shifted emission (lower energy)Decreases the HOMO-LUMO energy gap, enhancing intramolecular charge transfer (ICT). acs.orgNear-Infrared (NIR) emitters, Bio-imaging
Introduction of bulky side groups (e.g., t-butyl, phenyl)Increased solid-state fluorescence quantum yieldSteric hindrance prevents π-π stacking and aggregation-caused quenching. ingentaconnect.comOrganic Light-Emitting Diodes (OLEDs) ingentaconnect.com
Attachment of long alkyl chainsImproved solubility and film morphologyIncreases compatibility with organic solvents for solution processing. researchgate.netPrintable electronics, Organic photovoltaics (OPVs) researchgate.net
Incorporation of heterocyclic linkers (e.g., thiophene)Tuned charge transport characteristicsModifies molecular packing and electronic coupling between molecules. researchgate.netOrganic Field-Effect Transistors (OFETs) researchgate.netresearchgate.net

Integration into Multi-Component Systems and Supramolecular Architectures

The integration of 2-(pyren-1-ylmethylidene)propanedinitrile and its derivatives into larger, more complex systems represents a significant step toward creating advanced functional materials. The inherent properties of the pyrene moiety, such as its large planar surface and ability to engage in π-stacking, make it an ideal building block for supramolecular chemistry. mdpi.comrsc.org

Supramolecular Assemblies: Non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions can be used to organize pyrene-malononitrile units into well-defined architectures. mdpi.comrsc.orgrsc.org For example, pyrene derivatives can self-assemble into ordered structures like nanofibers, vesicles, and gels. researchgate.net These assemblies can exhibit emergent properties not present in the individual molecules, such as enhanced charge transport along stacked pyrene units or selective sensing capabilities within a structured cavity.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Incorporating pyrene-malononitrile derivatives as ligands or "struts" in MOFs or COFs can yield crystalline, porous materials with exceptional properties. rsc.org The coordination of the pyrene-based ligand with metal centers can introduce new photophysical and photochemical behaviors. rsc.org The defined pore structure of these frameworks allows for applications in gas storage, separation, and heterogeneous catalysis, where the pyrene unit can act as a photocatalytic center or a luminescent sensor for guest molecules. rsc.orgrsc.org A recent study demonstrated the construction of a pyrene-based two-dimensional supramolecular organic framework (SOF) that could selectively regulate the generation of reactive oxygen species for photocatalysis. rsc.org

System TypeKey InteractionsResulting ArchitecturePotential Functionality
Self-Assembled Systemsπ-π stacking, Van der Waals forces, Hydrogen bonding mdpi.comrsc.orgNanofibers, Gels, Vesicles researchgate.netDirectional energy/charge transport, Controlled release
Host-Guest ComplexesHydrophobic interactions, Electrostatic interactions mdpi.comInclusion complexes (e.g., with cyclodextrins, cucurbiturils) rsc.orgSelective molecular sensing, Enhanced stability in aqueous media
Metal-Organic Frameworks (MOFs)Coordination bonds (metal ions + organic linkers) rsc.orgCrystalline, porous 3D frameworks rsc.orgGas separation/storage, Heterogeneous catalysis, Luminescent sensing rsc.org
Supramolecular PolymersReversible non-covalent bonds researchgate.netLinear or branched polymer chains researchgate.netSelf-healing materials, Responsive materials

Exploration of New Application Domains Beyond Optoelectronics and Sensing

While the primary focus for pyrene-malononitrile compounds has been on optoelectronics and chemical sensing, their unique electronic and photophysical characteristics are ripe for exploration in other scientific fields. researchgate.netresearchgate.net

Photocatalysis: The strong light absorption and charge-transfer character of these molecules make them promising candidates for organic photoredox catalysts. Upon absorbing light, the molecule can reach an excited state capable of mediating electron transfer reactions. This could be harnessed for various chemical transformations, such as atom transfer radical polymerization, the degradation of environmental pollutants, or the photocatalytic generation of hydrogen from water. acs.orgresearchgate.net For example, pyrene-based frameworks have shown high efficiency in the aerobic oxidation of thioanisoles and the oxidative hydroxylation of arylboronic acids. rsc.org

Chemical and Biological Imaging: The fluorescent nature of pyrene derivatives has long been used for sensing applications. researchgate.net Future work could focus on developing pyrene-malononitrile probes specifically for biological environments. Their sensitivity to the local environment (solvatochromism) could be used to map cellular polarity or viscosity. Furthermore, by attaching specific targeting moieties, these compounds could be developed into selective probes for imaging specific organelles, proteins, or nucleic acids within living cells. mdpi.comnih.gov

Information Storage and Molecular Switches: The potential for pyrene-malononitrile derivatives to exist in different, stable electronic or geometric states could be exploited for molecular memory applications. By using an external stimulus, such as light or an electric field, the molecule could be switched between a "0" and "1" state, each with a distinct optical or electrical readout. This could form the basis for high-density, molecule-based information storage systems.

Development of High-Throughput Computational and Experimental Methodologies

To accelerate the discovery and optimization of new pyrene-malononitrile conjugates, a shift towards high-throughput methodologies is essential. These approaches allow for the rapid screening of a vast number of candidate compounds, significantly reducing the time and resources required compared to traditional, one-at-a-time synthesis and testing. youtube.comyoutube.com

High-Throughput Experimental (HTE) Screening: HTE involves the use of automated robotic systems and multi-well plates to perform a large number of reactions in parallel on a small scale. youtube.comchemspeed.com This allows for the rapid synthesis of a "library" of pyrene-malononitrile derivatives, where each member has a slight structural variation. youtube.com These libraries can then be quickly screened for desired properties, such as fluorescence wavelength, quantum yield, or catalytic activity. This method not only speeds up the optimization of known compounds but also increases the chances of discovering entirely new functionalities. youtube.comyoutube.com

High-Throughput Computational Screening: Complementing experimental efforts, high-throughput computational screening uses computer models to predict the properties of thousands or even millions of virtual compounds before they are ever synthesized. azregents.edu Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can calculate the electronic structure and predict the optical properties (absorption and emission spectra) of molecules. acs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular structure with observed activity, enabling the prediction of properties for new, unsynthesized molecules. nih.govresearchgate.net This computational pre-screening allows researchers to focus their synthetic efforts on the most promising candidates, making the discovery process far more efficient. azregents.edu

MethodologyDescriptionAdvantagesKey Technologies
Experimental (HTE) Parallel synthesis and testing of large compound libraries in miniaturized formats. youtube.comProvides real-world data on properties; accelerates optimization and discovery. youtube.comyoutube.comRobotics, Multi-well plates, Automated liquid handlers, High-speed analytical instruments. chemspeed.com
Computational Virtual screening of compound libraries using theoretical models to predict properties. azregents.eduExtremely fast and low-cost; explores vast chemical space; prioritizes synthetic targets. azregents.edunih.govDensity Functional Theory (DFT), QSAR, Molecular Dynamics (MD) simulations, Machine Learning algorithms. nih.govnih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(pyren-1-ylmethylidene)propanedinitrile, and how can reaction yields be improved?

Methodology: The compound is synthesized via Knoevenagel condensation between pyrene-1-carbaldehyde and propanedinitrile, typically using a catalytic system (e.g., piperidine in ethanol under reflux). Yield optimization involves solvent selection (polar aprotic solvents like DMF improve reactivity), stoichiometric control of aldehyde-to-dinitrile ratios (1:1.2), and inert atmosphere conditions to prevent oxidation. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodology:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the pyrenyl moiety (aromatic protons at δ 7.8–8.5 ppm) and the dinitrile group (sharp singlet at δ 4.5–5.0 ppm for methylidene protons).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF identifies the molecular ion peak ([M+H]+^+ at m/z 327.1).
  • FTIR : Stretching vibrations at ~2200 cm1^{-1} (C≡N) and 1600 cm1^{-1} (C=C) validate the conjugated system .

Q. How do solvent polarity and temperature affect the compound’s photophysical properties?

Methodology: Measure UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity (e.g., hexane, DCM, DMSO). Red shifts in absorption maxima (~450 nm to ~480 nm) correlate with increased solvent polarity due to solvatochromism. Temperature-dependent studies (5–80°C) reveal aggregation-induced emission (AIE) behavior, monitored via fluorescence quantum yield calculations using an integrating sphere .

Q. What thermal stability data are available for this compound, and how should decomposition be analyzed?

Methodology: Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) shows decomposition onset at ~250°C. Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to melting (~180°C) and exothermic decomposition. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) estimates activation energy for thermal degradation .

Advanced Research Questions

Q. How can time-resolved spectroscopy elucidate the excited-state dynamics of this compound?

Methodology: Use femtosecond transient absorption spectroscopy (fs-TAS) to probe excited-state lifetimes. A pump-probe setup (e.g., 400 nm excitation, 450–700 nm probe) reveals intersystem crossing (ISC) rates and triplet-state formation. Data fitting with global analysis software (e.g., Glotaran) quantifies decay pathways and identifies charge-transfer intermediates .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodology: Density functional theory (DFT) calculations (B3LYP/6-311G** basis set) optimize geometry and compute frontier molecular orbitals (FMOs). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while natural bond orbital (NBO) analysis evaluates charge delocalization in the π-conjugated system. Compare computed vs. experimental HOMO-LUMO gaps (~3.1 eV) .

Q. How does the compound interact with metal surfaces, and what applications exist in interfacial chemistry?

Methodology: Study adsorption on Au(111) or ITO surfaces via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). Monitor work function changes using Kelvin probe measurements. Applications include organic field-effect transistors (OFETs), where the compound acts as an n-type semiconductor due to its electron-deficient dinitrile groups .

Q. What electrochemical properties make this compound viable for optoelectronic devices?

Methodology: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) reveals reduction potentials at ~-1.2 V vs. Fc/Fc+^+, indicative of electron-accepting behavior. Combine with UV-Vis data to estimate LUMO levels (-3.5 eV). Device integration (e.g., OLEDs) requires vacuum deposition for thin-film fabrication and electroluminescence testing .

Q. How can substituent variations on the pyrene core modulate the compound’s optoelectronic performance?

Methodology: Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (-NO2_2) groups at the pyrene 4-position. Compare absorption/emission spectra and charge mobility (via space-charge-limited current, SCLC). Structure-property relationships guide material design for specific bandgap requirements .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications?

Methodology: Introduce bulky substituents (e.g., tert-butyl groups) to the pyrene core or blend with polymer matrices (e.g., PMMA). Characterize thin films via grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity and photoluminescence quantum yield (PLQY) enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.